REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[N:9]([CH2:10][CH2:11][CH2:12][CH:13]=[N+:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)=[CH:16][CH2:15]2)[C:8](=[O:26])[C:7]2[CH:27]=[CH:28][CH:29]=[CH:30][C:6]=2[O:5][CH:4]=1.[BH4-].[Na+].O>C(O)C>[Cl:2][C:3]1[N:9]([CH2:10][CH2:11][CH2:12][CH2:13][N:14]2[CH2:15][CH:16]=[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:18][CH2:19]2)[C:8](=[O:26])[C:7]2[CH:27]=[CH:28][CH:29]=[CH:30][C:6]=2[O:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
compound
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1=COC2=C(C(N1CCCC=[N+]1CC=C(C=C1)C1=NC=CC=C1)=O)C=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the result was agitated at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain the above-referenced compound in an amount of 600 mg (yield of 81%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=COC2=C(C(N1CCCCN1CCC(=CC1)C1=NC=CC=C1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |